molecular formula C18H20O3 B1327819 Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate CAS No. 898753-71-4

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate

Cat. No. B1327819
CAS RN: 898753-71-4
M. Wt: 284.3 g/mol
InChI Key: HNKBRVPQEHTSCT-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate (EDNOB) is an organic compound with a wide range of applications in scientific research. It is a derivative of 4-oxobutyrate, which is a carboxylic acid. EDNOB has been used in a variety of studies due to its unique properties and versatility.

Scientific Research Applications

Asymmetric Synthesis

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is a compound that can be synthesized through asymmetric reactions, such as the aldol reaction. The synthesis of similar compounds, like ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, involves the use of ethyl glyoxylate and isobutyraldehyde, with L-histidine as a catalyst. This process highlights the compound's potential in asymmetric synthesis, providing a route to produce chiral molecules which are important in pharmaceuticals and materials science (Wang Jin-ji, 2014).

Structural and Tautomeric Analysis

Compounds related to ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate have been studied for their structural and tautomeric properties. For example, the synthesis of isomeric enaminones from ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2H-pyran2-on-3-yl)-4-oxo-2-butenoate and 1-naphthylamine revealed insights into tautomerism within such molecules. The detailed X-ray structural analysis and NMR spectroscopic data provided a deeper understanding of their tautomeric equilibria, which is crucial for the design of molecules with specific electronic and optical properties (A. Brbot-Šaranović et al., 2001).

Antitumor Activity

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate and its analogs have been explored for their potential antitumor activities. The synthesis and structural determination of compounds like ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, derived through a series of condensations and cyclization reactions, have shown distinct inhibition of cancer cell line proliferation. These findings suggest the compound's utility in developing new antitumor agents (Ju Liu et al., 2018).

Dimerization Reactions

The compound's framework facilitates dimerization reactions under specific conditions, leading to the formation of dimers with potential applications in organic synthesis and material science. Research on similar naphtho[1,2-b]pyrans has shown how controlled reaction conditions can lead to dimeric structures, which could be useful in creating complex organic molecules with unique properties (W. D. Cotterill et al., 1998).

Cytotoxic Activity and Drug Design

Further studies on related compounds have demonstrated their cytotoxic activities against various cancer cell lines, underscoring the potential of ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate derivatives in drug design and cancer therapy. The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, for example, revealed potent cytotoxic effects, highlighting the relevance of these compounds in medicinal chemistry and pharmacology (L. Deady et al., 2003).

properties

IUPAC Name

ethyl 2,2-dimethyl-4-naphthalen-2-yl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-4-21-17(20)18(2,3)12-16(19)15-10-9-13-7-5-6-8-14(13)11-15/h5-11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKBRVPQEHTSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645645
Record name Ethyl 2,2-dimethyl-4-(naphthalen-2-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate

CAS RN

898753-71-4
Record name Ethyl α,α-dimethyl-γ-oxo-2-naphthalenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2-dimethyl-4-(naphthalen-2-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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